Oxetane-3-carbonyl chloride
CAS No.:
Cat. No.: VC18719418
Molecular Formula: C4H5ClO2
Molecular Weight: 120.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5ClO2 |
|---|---|
| Molecular Weight | 120.53 g/mol |
| IUPAC Name | oxetane-3-carbonyl chloride |
| Standard InChI | InChI=1S/C4H5ClO2/c5-4(6)3-1-7-2-3/h3H,1-2H2 |
| Standard InChI Key | SJROKWJOHHGXEO-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CO1)C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Oxetane-3-carbonyl chloride consists of an oxetane ring—a strained four-membered cyclic ether—with a carbonyl chloride (-COCl) group attached to the third carbon (Figure 1). The IUPAC name oxetane-3-carbonyl chloride reflects this substitution pattern, while its Standard InChIKey (SJROKWJOHHGXEO-UHFFFAOYSA-N) provides a unique identifier for its stereoelectronic configuration. The compound’s planar oxetane ring exhibits bond angles deviating from ideal tetrahedral geometry (e.g., 88.8°–92.4°), as observed in related oxetane derivatives .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 120.53 g/mol |
| CAS Number | 1637758-08-7 |
| GHS Hazard Statements | H314, H226 |
Synthesis and Manufacturing Processes
Oxidation of 3-Hydroxymethyl-Oxetanes
A patent by US4824975A details the oxidation of 3-hydroxymethyl-oxetanes to carboxylic acids using oxygen or air in alkaline media over palladium/platinum catalysts . While this method targets carboxylic acids, analogous pathways may apply to oxetane-3-carbonyl chloride via chlorination of intermediate alcohols or acids. For example, treating 3-hydroxymethyl-oxetane with thionyl chloride () or phosphorus pentachloride () could yield the carbonyl chloride, though specific protocols remain undocumented in open literature .
Optimized Reaction Conditions
Key parameters for related syntheses include:
Example Synthesis (Hypothetical)
-
Oxidation: 3-Hydroxymethyl-oxetane → 3-Carboxylic acid (using O, Pd/C) .
-
Chlorination: 3-Carboxylic acid + → Oxetane-3-carbonyl chloride.
Reactivity and Chemical Behavior
Nucleophilic Substitution
The carbonyl chloride group undergoes nucleophilic acyl substitution, enabling reactions with:
-
Amines: To form amides (e.g., pharmaceutical intermediates).
-
Alcohols: Producing esters for polymer applications.
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Grignard Reagents: Generating ketones after hydrolysis.
Ring-Opening Reactions
The strained oxetane ring may participate in ring-opening polymerizations or cross-coupling reactions. For instance, treatment with nucleophiles like water or amines could yield γ-amino alcohols or ethers, though experimental evidence is limited .
Applications in Organic Synthesis and Industry
Pharmaceutical Intermediates
Oxetane derivatives are prized for their metabolic stability and bioavailability. The carbonyl chloride’s reactivity facilitates the synthesis of:
Energetic Materials
3-Oximinooxetane, a precursor to nitro- and amino-oxetanes, is synthesized from hydroxylamine and carbonyl compounds . Oxetane-3-carbonyl chloride could serve as a precursor in tandem oxidation-nitration reactions to produce geminal dinitro compounds for explosives or propellants .
| Derivative | Application |
|---|---|
| 3-Nitrooxetane | High-energy oxidizers |
| 3,3-Dinitrooxetane | Explosive formulations |
| Hazard Statement | Description |
|---|---|
| H314 | Causes severe skin burns/eye damage |
| H226 | Flammable liquid/vapor |
Future Research Directions
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